6-Bromo-4-chloro-3-[(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RKS-262 is a specific cyclin-dependent kinase inhibitor identified through the structural optimization of Nifurtimox. It is currently undergoing phase II clinical trials for the treatment of high-risk neuroblastoma. This compound has shown significant cytotoxicity in ovarian cancer cells and various other cell lines, surpassing the effects of commercial drugs such as cisplatin, 5-fluorouracil, cyclophosphamide, and sapacitabine .
化学反応の分析
RKS-262 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
科学的研究の応用
RKS-262 has a wide range of scientific research applications, including:
Chemistry: It is used as a specific cyclin-dependent kinase inhibitor in various chemical assays.
Biology: It has shown significant cytotoxicity in ovarian cancer cells and various other cell lines, making it a valuable tool for studying cell cycle regulation and apoptosis.
Medicine: It is currently undergoing phase II clinical trials for the treatment of high-risk neuroblastoma.
Industry: It is used in the development of new therapeutic agents for cancer treatment.
作用機序
RKS-262 exerts its effects by inhibiting cyclin-dependent kinases, which are crucial for cell cycle progression. It causes cell cycle arrest at the G2/M phase, leading to apoptosis. The compound activates the stress-activated protein kinase/c-Jun N-terminal kinase pathway and reactive oxygen species, leading to the activation of caspase-3 and p53, and suppression of the insulin-like growth factor 1 receptor/phosphoinositide 3-kinase/protein kinase C pathway and the B-cell lymphoma 2 family of proteins .
類似化合物との比較
RKS-262 is unique in its structural optimization from Nifurtimox and its specific inhibition of cyclin-dependent kinases. Similar compounds include:
Nifurtimox: The parent analog of RKS-262, known for its antiprotozoal activity.
Cisplatin: A commercial drug used in cancer treatment, but with different mechanisms of action.
5-Fluorouracil: Another commercial drug used in cancer treatment, known for its inhibition of thymidylate synthase.
Cyclophosphamide: A commercial drug used in cancer treatment, known for its alkylating properties.
Sapacitabine: A commercial drug used in cancer treatment, known for its inhibition of DNA synthesis.
RKS-262 stands out due to its superior cytotoxicity in various cancer cell lines and its specific inhibition of cyclin-dependent kinases, making it a promising candidate for cancer therapy.
特性
分子式 |
C15H14BrClN2O4S |
---|---|
分子量 |
433.7 g/mol |
IUPAC名 |
6-bromo-4-chloro-3-[(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one |
InChI |
InChI=1S/C15H14BrClN2O4S/c1-9-8-24(21,22)5-4-19(9)18-7-12-14(17)11-6-10(16)2-3-13(11)23-15(12)20/h2-3,6-7,9H,4-5,8H2,1H3 |
InChIキー |
RPUHUUBAOXLODQ-UHFFFAOYSA-N |
正規SMILES |
CC1CS(=O)(=O)CCN1N=CC2=C(C3=C(C=CC(=C3)Br)OC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。